AV-412
Overview
Description
It is particularly effective against mutant forms of epidermal growth factor receptor, such as L858R and T790M, which are resistant to first-generation epidermal growth factor receptor-specific kinase inhibitors like erlotinib and gefitinib . This compound has shown significant promise in preclinical studies for its ability to inhibit tumor growth in various cancer models .
Mechanism of Action
Target of Action
AV-412, also known as MP-412, is a potent dual inhibitor of the tyrosine kinase activities of the receptors for epidermal growth factor (EGFR) and HER2 . These receptors are currently recognized as validated target molecules in cancer treatment strategies .
Mode of Action
This compound shows potent inhibition of the EGFR L858R mutations . In cells, this compound inhibited autophosphorylation of EGFR and ErbB2 . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation . Moreover, this compound abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
This compound suppresses autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. Preliminary data from a phase 1 study indicate dose-proportional exposure . The maximum tolerated dose (MTD) of this compound was found to be 150mg . The most common treatment-related adverse events were nausea and diarrhea, which could be controlled with standard medications .
Result of Action
In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . Furthermore, this compound showed a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib .
Action Environment
The action environment of this compound is largely determined by the genetic context of the tumor. This compound has shown potential as a therapeutic agent for the treatment of cancers expressing EGFR and ErbB2, especially those resistant to the first generation of small-molecule inhibitors . .
Biochemical Analysis
Biochemical Properties
AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .
Cellular Effects
This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .
Molecular Mechanism
This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .
Temporal Effects in Laboratory Settings
In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Dosage Effects in Animal Models
In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
Metabolic Pathways
Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .
Subcellular Localization
Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .
Preparation Methods
The synthesis of AV-412 involves multiple steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate aniline derivatives with formamide or formic acid.
Introduction of Substituents: Various substituents are introduced to the quinazoline core through nucleophilic substitution reactions
Final Coupling Reactions: The final steps involve coupling reactions to introduce the acrylamide moiety, which is crucial for the compound’s biological activity.
Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
AV-412 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include N-oxide derivatives, amines, and substituted quinazolines.
Scientific Research Applications
AV-412 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of epidermal growth factor receptor and ErbB2 tyrosine kinases. It helps in understanding the structure-activity relationships of kinase inhibitors.
Biology: In biological research, this compound is used to study cell signaling pathways involving epidermal growth factor receptor and ErbB2. It helps in elucidating the role of these receptors in cell proliferation and survival.
Medicine: this compound has shown potential as a therapeutic agent for the treatment of cancers expressing epidermal growth factor receptor and ErbB2, especially those resistant to first-generation inhibitors. .
Comparison with Similar Compounds
AV-412 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB2 tyrosine kinases. Similar compounds include:
Erlotinib: A first-generation epidermal growth factor receptor inhibitor that is less effective against mutant forms of the receptor.
Gefitinib: Another first-generation epidermal growth factor receptor inhibitor with similar limitations as erlotinib.
Lapatinib: A dual inhibitor of epidermal growth factor receptor and ErbB2, but with different binding affinities and efficacy profiles compared to this compound
This compound stands out due to its high potency against mutant forms of epidermal growth factor receptor and its ability to overcome resistance to first-generation inhibitors .
Properties
Key on ui mechanism of action |
AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. |
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CAS No. |
451493-31-5 |
Molecular Formula |
C34H36ClFN6O4S |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |
InChI Key |
YTEQVKXIDXBUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Appearance |
Solid powder |
Key on ui other cas no. |
451493-31-5 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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